D-Histidine hydrochloride monohydrate
Overview
Description
D-Histidine hydrochloride monohydrate is a crystalline form of the amino acid histidine, specifically the D-isomer. Histidine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. The hydrochloride monohydrate form enhances its stability and solubility, making it suitable for various applications in scientific research and industry .
Mechanism of Action
Target of Action
D-Histidine hydrochloride monohydrate, also known as D-Histidine monohydrochloride monohydrate or H-D-His-OH.HCl.H2O, is a derivative of the essential amino acid histidine . The primary targets of this compound are proteins, particularly those involved in one-carbon unit metabolism . It is associated with protein methylation and is a part of hemoglobin structure and function .
Mode of Action
It is known that histidine, the parent compound, can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality . This property plays a crucial role in the conformational stability of proteins .
Biochemical Pathways
Histidine, from which this compound is derived, is involved in various biochemical pathways. It plays a significant role in the formation of hemoglobin . Histidine can also be converted to 3-methylhistidine, which serves as a biomarker for skeletal muscle damage . Furthermore, histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .
Result of Action
It is known that histidine, the parent compound, is critical for protein structure and function . It is also found in the myelin of brain nerve cells . Furthermore, histidine is a component of dipeptides with antioxidative properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability may be affected by the pH of the environment, as histidine can shift from a non-protonated to a protonated state . Additionally, the compound’s action may be influenced by the presence of heavy metals, as D-Histidine may be used as a heavy metal sequestration agent .
Biochemical Analysis
Biochemical Properties
D-Histidine hydrochloride monohydrate participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, histidine can be converted to 3-methylhistidine, a biomarker for skeletal muscle damage, by certain methyltransferase enzymes . It also plays a role in the biosynthesis of proteins .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, histidine is a precursor for the formation of histamine, which is associated with allergic responses .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of supplemental this compound remains speculative .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Histidine hydrochloride monohydrate typically involves the resolution of racemic histidine or the direct synthesis from precursor compounds. One common method includes the hydrolysis of proteins or peptides containing histidine, followed by purification and crystallization. The reaction conditions often involve acidic or enzymatic hydrolysis, followed by neutralization and crystallization in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of protein sources, such as soy or casein, followed by ion-exchange chromatography to separate histidine from other amino acids. The purified histidine is then reacted with hydrochloric acid and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: D-Histidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Histidine can be oxidized to form histidine derivatives, such as urocanic acid.
Reduction: Reduction reactions can convert histidine to its reduced forms, although these are less common.
Substitution: Histidine can participate in substitution reactions, particularly involving its imidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Urocanic acid and other histidine derivatives.
Reduction: Reduced forms of histidine.
Substitution: Various substituted histidine derivatives
Scientific Research Applications
D-Histidine hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.
Industry: Used in the production of pharmaceuticals, nutritional supplements, and as a component in cell culture media
Comparison with Similar Compounds
L-Histidine: The L-isomer of histidine, which is more commonly found in nature and used in biological systems.
Histidine Monohydrochloride: Similar to D-Histidine hydrochloride monohydrate but may differ in hydration state.
Histidine Glutarate Monohydrate: Another histidine derivative used in nonlinear optical applications
Uniqueness: this compound is unique due to its specific isomeric form, which can have different biological activities and applications compared to its L-isomer. Its enhanced stability and solubility make it particularly useful in various industrial and research settings .
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-ZJIMSODOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328526-86-9, 351-50-8 | |
Record name | D-Histidine hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328526-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-histidine hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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